Ethanone, 1-[4-(phenylseleno)phenyl]-
Description
This selenium-containing compound is structurally analogous to other para-substituted acetophenones but distinguishes itself through the unique electronic and steric properties imparted by the selenophenyl group. Selenium’s polarizability and redox activity may confer distinct reactivity and biological activity compared to sulfur or oxygen analogs .
Properties
CAS No. |
85972-34-5 |
|---|---|
Molecular Formula |
C14H12OSe |
Molecular Weight |
275.21 g/mol |
IUPAC Name |
1-(4-phenylselanylphenyl)ethanone |
InChI |
InChI=1S/C14H12OSe/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-10H,1H3 |
InChI Key |
QHDIMOIGMPFAPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-(phenylseleno)phenyl]- typically involves the reaction of 4-bromoacetophenone with phenylselenol in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation of the phenylselenol .
Industrial Production Methods
While specific industrial production methods for Ethanone, 1-[4-(phenylseleno)phenyl]- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent control of reaction parameters to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[4-(phenylseleno)phenyl]- undergoes various chemical reactions, including:
Reduction: The carbonyl group in ethanone can be reduced to form the corresponding alcohol.
Substitution: The phenylseleno group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
Scientific Research Applications
Ethanone, 1-[4-(phenylseleno)phenyl]- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethanone, 1-[4-(phenylseleno)phenyl]- involves its interaction with molecular targets through its phenylseleno group. This group can undergo redox reactions, influencing cellular redox balance and potentially modulating biological pathways . The compound’s ability to form reactive intermediates, such as selenoxides, plays a crucial role in its chemical reactivity and biological effects .
Comparison with Similar Compounds
Substituent Effects and Structural Analogues
Key structural analogs and their substituent effects are summarized below:
Key Observations :
- The phenylseleno group (-SePh) is less electron-withdrawing than sulfonyl (-SO₂Ph) but more polarizable than alkyl or styryl groups. This enhances its utility in redox reactions and catalysis.
Physical Properties
Comparative physical data for select compounds:
Analysis :
- The phenylseleno derivative is expected to exhibit higher molecular weight and melting/boiling points than tert-butyl or styryl analogs due to selenium’s atomic mass and intermolecular interactions.
- Flash point data for selenium-containing compounds are scarce, but analogous sulfonyl or brominated derivatives suggest moderate flammability .
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